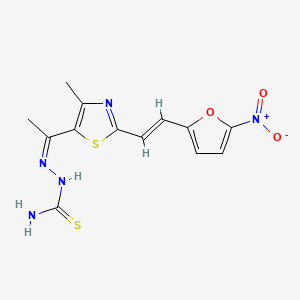
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a hydrazinecarbothioamide moiety, a nitrofuran ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, thioamides, and nitrofuran compounds. The reaction conditions may involve:
Condensation reactions: Combining hydrazinecarbothioamide with aldehydes or ketones under acidic or basic conditions.
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Nitration reactions: Introduction of the nitro group into the furan ring using nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the furan ring can lead to various oxidized products.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- involves interaction with molecular targets such as enzymes or receptors. The nitrofuran and thiazole rings may play a crucial role in binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.
Nitrofuran derivatives: Compounds containing the nitrofuran ring.
Thiazole derivatives: Compounds with thiazole rings.
Uniqueness
Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
40236-09-7 |
|---|---|
Molecular Formula |
C13H13N5O3S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(Z)-1-[4-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-5-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13N5O3S2/c1-7-12(8(2)16-17-13(14)22)23-10(15-7)5-3-9-4-6-11(21-9)18(19)20/h3-6H,1-2H3,(H3,14,17,22)/b5-3+,16-8- |
InChI Key |
XSFWRVABMDKTPI-WEXCSPEVSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-])/C(=N\NC(=S)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)

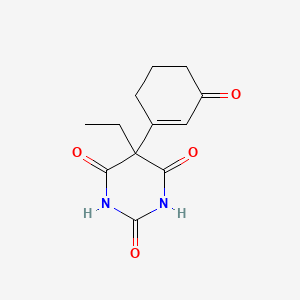
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
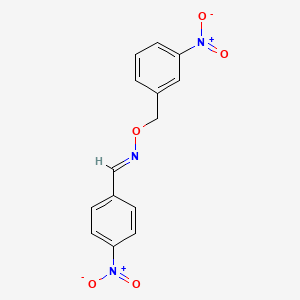

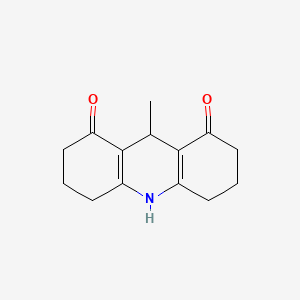



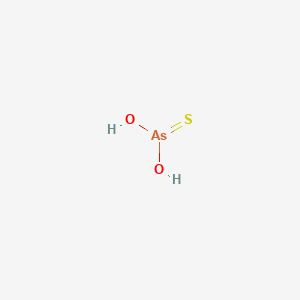
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
